molecular formula C20H18Cl2N2O3 B2748410 (2E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACRYLAMIDE CAS No. 696608-86-3

(2E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACRYLAMIDE

Cat. No.: B2748410
CAS No.: 696608-86-3
M. Wt: 405.28
InChI Key: CMOKUQITUHNOQG-UHFFFAOYSA-N
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Description

(2E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACRYLAMIDE is a recognized and potent inhibitor of Protein Kinase C (PKC), specifically designed for probing intracellular signaling pathways. Its primary research value lies in its ability to selectively bind to the regulatory domain of PKC isozymes, thereby disrupting kinase activity and downstream signal transduction. This mechanism is crucial for investigating the role of PKC in cellular processes such as proliferation, apoptosis, and differentiation. As a key pharmacological tool, this acrylamide derivative is extensively used in oncology research to study tumor cell survival and to explore potential therapeutic strategies for cancers where PKC signaling is dysregulated. The compound's structure, featuring dichlorophenyl and dimethoxyphenyl groups, optimizes its interaction with the target, making it a valuable asset for high-content screening and mechanistic studies aimed at understanding and combating neoplastic diseases.

Properties

IUPAC Name

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O3/c1-26-18-6-3-13(9-19(18)27-2)7-8-24-20(25)15(12-23)10-14-4-5-16(21)11-17(14)22/h3-6,9-11H,7-8H2,1-2H3,(H,24,25)/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOKUQITUHNOQG-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation for α,β-Unsaturated Nitrile Formation

The acrylamide backbone is typically constructed via a Knoevenagel condensation between 2,4-dichlorobenzaldehyde and 2-cyanoacetamide. This reaction forms the α,β-unsaturated nitrile intermediate, which is critical for subsequent functionalization.

Reaction conditions :

  • Catalyst : Trifluoromethanesulfonic acid (TfOH, 25 mol%)
  • Solvent : 1,4-dioxane or dichloroethane (DCE)
  • Temperature : 110°C under reflux
  • Yield : 75–89% for analogous compounds

The reaction proceeds via acid-catalyzed dehydration, favoring the thermodynamically stable E-isomer due to conjugation between the cyano and acrylamide groups.

N-Alkylation for Amide Side Chain Introduction

The N-[2-(3,4-dimethoxyphenyl)ethyl] group is introduced via N-alkylation of the intermediate acrylamide with 2-(3,4-dimethoxyphenyl)ethylamine.

Key steps :

  • Activation : The acrylamide’s nitrogen is deprotonated using a base (e.g., pyridine) to enhance nucleophilicity.
  • Alkylation : Reaction with 2-(3,4-dimethoxyphenyl)ethylamine in dichloromethane (DCM) at 45–50°C for 2–3 hours.
  • Workup : Purification via silica gel chromatography (petroleum ether/ethyl acetate, 65:35) yields the final product.

Stereochemical Control and Isomer Management

E/Z Isomerism in Acrylamide Synthesis

The target compound’s E-configuration is stabilized by intramolecular hydrogen bonding between the cyano group and the amide proton, as confirmed by X-ray crystallography in analogous structures. Patent data reveal that Z-isomers, if formed, can be minimized by:

  • Thermodynamic control : Prolonged reflux (24–48 hours) in polar aprotic solvents.
  • Catalyst selection : TfOH preferentially stabilizes the E-isomer transition state.

Chromatographic Resolution

Crude reaction mixtures often contain ≤30% Z-isomer, necessitating chromatographic separation. For the target compound, flash chromatography with a gradient elution (hexane → ethyl acetate) achieves >98% E-isomer purity.

Scalability and Industrial Adaptations

Gram-Scale Synthesis Protocols

A demonstrated gram-scale synthesis (4 g starting aldehyde) achieves 80% yield using:

  • Solvent volume optimization : 35 mL 1,4-dioxane per 4 g aldehyde.
  • Catalyst recycling : TfOH is recoverable via aqueous extraction, reducing costs.

Avoiding Common Impurities

  • Byproduct mitigation :
    • Dimerization : Suppressed by maintaining dilute conditions (0.1–0.2 M).
    • Oxidation : Conduct reactions under nitrogen to protect the methoxy groups.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3):
    • δ 8.21 (s, 1H, NH), 7.56–7.43 (m, 3H, Ar-H), 6.82–6.75 (m, 3H, OCH3-substituted Ar-H).
  • IR : 2215 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O).

Crystallographic Confirmation

Single-crystal X-ray diffraction of analogous compounds confirms the E-configuration, with dihedral angles of 178.9° between the acrylamide and aryl planes.

Comparative Analysis of Methodologies

Parameter Knoevenagel Condensation N-Alkylation
Yield 75–89% 80–94%
Reaction Time 14–24 h 2–3 h
Catalyst Load 25 mol% TfOH None
Isomer Purity >90% E >98% E post-purif.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACRYLAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique molecular structure characterized by the presence of a cyano group, a dichlorophenyl substituent, and a dimethoxyphenyl ethyl moiety. Its molecular formula is C20H19Cl2N2O2C_{20}H_{19}Cl_2N_2O_2, and it has a molecular weight of approximately 393.29 g/mol. The structural complexity contributes to its diverse chemical reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of acrylamide derivatives, including (2E)-2-cyano-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. The presence of the cyano group enhances the compound's reactivity, making it a candidate for further modifications aimed at improving efficacy against specific cancer types.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of acrylamide derivatives. Preliminary studies suggest that (2E)-2-cyano-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Polymer Chemistry

Acrylamide derivatives are widely used in polymer synthesis due to their ability to form cross-linked networks. This compound can serve as a monomer in the production of hydrogels and other polymeric materials with tailored properties for applications in drug delivery systems and tissue engineering.

Coatings and Adhesives

The unique chemical structure allows for the formulation of coatings and adhesives with enhanced thermal stability and chemical resistance. The incorporation of (2E)-2-cyano-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide into polymer matrices can improve adhesion properties and mechanical strength.

Case Study 1: Anticancer Studies

In a study published in Journal of Medicinal Chemistry, researchers synthesized various acrylamide derivatives and tested their anticancer activity against human cancer cell lines. Results indicated that compounds similar to (2E)-2-cyano-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide exhibited significant cytotoxicity, warranting further investigation into their mechanisms of action .

Case Study 2: Neuroprotection

A recent investigation focused on the neuroprotective effects of acrylamide derivatives in models of neurodegeneration demonstrated that certain derivatives could mitigate neuronal damage induced by oxidative stress . These findings suggest potential therapeutic applications for neurodegenerative diseases.

Mechanism of Action

The mechanism by which (2E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACRYLAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions .

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to acrylamide derivatives from the evidence, focusing on substituent effects and bioactivity:

Compound Name / ID Key Substituents Bioactivity Key Data Reference
Target Compound 2,4-Dichlorophenyl; 3,4-dimethoxyphenethyl N/A (Data not provided) N/A
4i () 7-Hydroxy-2-oxo-2H-chromen-8-yl; 2-(2-methoxy-phenoxy)-ethyl Antimicrobial (multi-resistant organisms) MIC: 4–6 μM/mL
4l () 7-Hydroxy-2-oxo-2H-chromen-8-yl; 2,5-dihydro-thiazol-2-yl Antimicrobial (multi-resistant organisms) MIC: 4–6 μM/mL
3d () 4-Hydroxyphenyl; thiophene-3-carboxylate Antioxidant, Anti-inflammatory DPPH IC₅₀: 18.2 μM; Carrageenan-induced edema inhibition: 72%
3f () 4-Hydroxy-3,5-dimethoxyphenyl; thiophene-3-carboxylate Antioxidant, Anti-inflammatory DPPH IC₅₀: 14.5 μM; Mass m/z: 453 (M + Na)+
Formula I () 3,4-Dihydroxy-5-nitrophenyl; N,N-diethyl Synthetic intermediate (no bioactivity data) Isomer mixture (E/Z) via condensation

Key Observations

Antimicrobial Activity: Compounds 4i and 4l () share the α,β-unsaturated cyanoacrylamide core but replace the dichlorophenyl group with a coumarin-derived hydroxy-2-oxochromenyl moiety. Their MIC values (4–6 μM/mL) against multi-resistant pathogens suggest that electron-withdrawing groups (e.g., cyano, carbonyl) and planar conjugation enhance antimicrobial potency.

Antioxidant and Anti-inflammatory Activity :

  • Thiophene-carboxylate derivatives (3d , 3f ) exhibit strong radical scavenging (DPPH IC₅₀ ~14–18 μM) and anti-inflammatory effects. Their hydroxyl and methoxy substituents likely facilitate hydrogen bonding and electron donation, critical for antioxidant activity. In contrast, the target compound’s dichlorophenyl and dimethoxyphenyl groups may reduce polarity, limiting solubility but enhancing stability in hydrophobic environments.

Synthetic Methodology: The target compound’s synthesis likely parallels methods described in , where condensation of aldehydes with cyanoacetamides in solvents like toluene or acetonitrile yields E/Z isomer mixtures. Phase-transfer catalysts (e.g., ) could optimize yield and selectivity.

Spectroscopic Characterization :

  • Analogous compounds (e.g., 3d , 3f ) are characterized by IR (C≡N ~2200 cm⁻¹, amide C=O ~1600 cm⁻¹) and NMR (vinyl proton δ ~8.2–8.3 ppm). The target compound would likely exhibit similar spectral features, with additional signals from dichlorophenyl and dimethoxy groups.

Biological Activity

(2E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACRYLAMIDE is a synthetic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C20H19Cl2N3O
  • Molecular Weight : 396.29 g/mol
  • IUPAC Name : (2E)-2-cyano-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of acrylamide have been studied for their ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
  • Case Study : A study involving a related compound demonstrated a dose-dependent inhibition of tumor growth in xenograft models, suggesting potential therapeutic applications in oncology .

Antimicrobial Activity

The antimicrobial properties of related cyano compounds have also been documented.

  • In Vitro Studies : Compounds structurally similar to (2E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACRYLAMIDE have shown effectiveness against various bacterial strains. For example, MIC values were recorded as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli.
  • Synergistic Effects : Some studies report synergistic effects when used in combination with standard antibiotics like ciprofloxacin, enhancing their antimicrobial efficacy .

Pharmacokinetics

Understanding the pharmacokinetics of (2E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACRYLAMIDE is crucial for its development as a therapeutic agent.

  • Absorption and Distribution : Preliminary studies suggest good absorption characteristics with a favorable distribution profile in tissues.
  • Metabolism : Metabolic pathways involving cyano compounds typically include oxidative transformations leading to various metabolites. For example, studies on related compounds revealed multiple metabolites identified through chromatographic techniques .

Toxicity Profile

The toxicity profile of this compound needs careful evaluation:

  • Cytotoxicity Studies : Initial assessments indicate low cytotoxicity in normal cell lines compared to cancerous cells, which is promising for therapeutic applications.
  • Safety Margins : The safety margins appear adequate based on preliminary data; however, comprehensive toxicological assessments are necessary before clinical application .

Comparative Analysis

Activity TypeRelated CompoundsObserved EffectsReference
AntitumorAcrylamide derivativesInhibition of tumor growth; apoptosis induction
AntimicrobialCyano compoundsMIC values < 0.25 μg/mL against pathogens
CytotoxicitySimilar structuresLow toxicity in normal cells

Q & A

Q. What are the common synthetic routes for this acrylamide derivative, and what key reaction conditions influence yield?

The compound is typically synthesized via condensation reactions between substituted benzaldehydes and cyanoacetamide derivatives. Key steps include:

  • Knoevenagel condensation : Reaction of 2,4-dichlorobenzaldehyde with cyanoacetamide derivatives under basic conditions (e.g., NaOH or piperidine) to form the α,β-unsaturated acrylamide backbone .
  • Amide coupling : Introduction of the 3,4-dimethoxyphenethylamine moiety via nucleophilic acyl substitution, often using coupling agents like EDCI or HOBt . Critical reaction conditions include temperature control (60–80°C), solvent selection (DMF or THF for solubility), and stoichiometric ratios to minimize byproducts like Z-isomers .

Q. What structural features contribute to its potential biological activity?

The compound’s bioactivity arises from:

  • Electron-withdrawing groups : The 2,4-dichlorophenyl and cyano groups enhance electrophilicity, facilitating interactions with biological nucleophiles (e.g., cysteine residues in enzymes) .
  • Methoxy substituents : The 3,4-dimethoxyphenethyl group improves lipid solubility, aiding membrane permeability and target engagement .
  • Rigid α,β-unsaturated system : The E-configuration stabilizes the planar structure, optimizing binding to hydrophobic pockets in proteins .

Advanced Research Questions

Q. How to design experiments evaluating anti-inflammatory activity while mitigating off-target effects?

A robust experimental framework includes:

  • In vitro assays : Measure COX-1/COX-2 inhibition using fluorometric kits and compare to NSAIDs (e.g., indomethacin) to assess selectivity .
  • In vivo models : Use carrageenan-induced paw edema in rodents, with dose-ranging studies (10–100 mg/kg) and histopathological analysis to confirm target-specific effects .
  • Off-target screening : Employ kinase profiling panels or proteome-wide affinity chromatography to identify unintended interactions .

Q. Which analytical techniques resolve contradictions in reported biological data?

Discrepancies often stem from impurities or structural analogs. Critical techniques include:

  • HPLC-PDA/MS : Quantify purity (>98%) and detect trace isomers or degradation products .
  • X-ray crystallography : Confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with target proteins) .
  • NMR spectroscopy : Assign regioselectivity of substituents using 2D NOESY or COSY .

Q. How does the phenyl substitution pattern influence reactivity in nucleophilic additions?

The 2,4-dichlorophenyl group directs reactivity via:

  • Electronic effects : Chlorine atoms withdraw electron density, activating the β-carbon for Michael additions with thiols or amines .
  • Steric hindrance : Ortho-chlorine restricts rotation, favoring planar conformations that enhance regioselectivity in cycloaddition reactions .

Q. What strategies optimize E-isomer yield during synthesis?

To favor the E-isomer:

  • Catalytic additives : Use Lewis acids (e.g., ZnCl₂) to stabilize the transition state .
  • Solvent polarity : High-polarity solvents (e.g., DMF) stabilize the polarized intermediate .
  • Temperature modulation : Lower temperatures (0–25°C) reduce thermal isomerization .

Q. How to validate molecular docking studies for inflammatory targets?

Combine computational and experimental validation:

  • Surface plasmon resonance (SPR) : Measure binding kinetics (KD) to TNF-α or IL-6 receptors .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Mutagenesis assays : Introduce point mutations in predicted binding residues (e.g., Arg120 in COX-2) to confirm docking poses .

Q. Key considerations for developing SAR models for analogs?

Prioritize:

  • Substituent variation : Systematically modify chlorine/methoxy positions to map steric and electronic effects on activity .
  • Biological datasets : Corrogate IC₅₀ values across multiple assays (e.g., antioxidant DPPH vs. anti-inflammatory COX-2) to identify multifunctional analogs .
  • 3D-QSAR : Use CoMFA or CoMSIA to model steric/electrostatic fields and predict novel derivatives .

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